3-Ethyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spirocyclic carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3-Ethyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its receptor antagonist properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. By binding to these receptors, it acts as an antagonist, inhibiting the receptor’s activity. This modulation can affect neurotransmission and has potential implications for treating conditions like anxiety and epilepsy .
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the ethyl group at the 3-position.
1,9-Diazaspiro[5.5]undecane: Different substitution pattern on the spirocyclic core.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Various substitutions on the spirocyclic structure
Uniqueness: 3-Ethyl-3,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .
Properties
IUPAC Name |
3-ethyl-3,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWICTPZWUSYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCNCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.